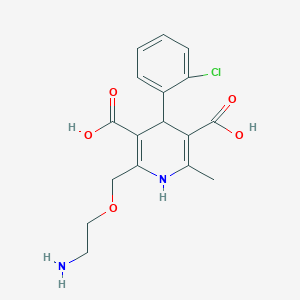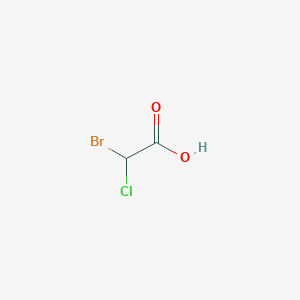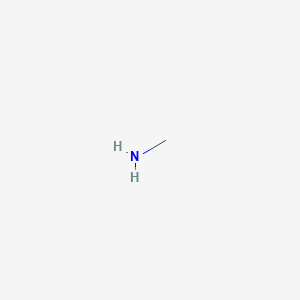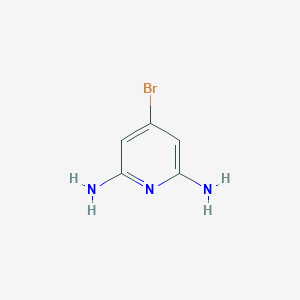
4-Bromo-2,6-diaminopyridine
説明
4-Bromo-2,6-diaminopyridine is a synthetic chemical . It is a versatile reactant used in the preparation of a uracil DNA glycosylase, a DNA repair enzyme with selective recognition of uracil and its derivatives .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2,6-diaminopyridine is C5H6BrN3 . The molecular weight is 188.03 . The InChI key is KXHPZYVKCDTIHE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The density of 4-Bromo-2,6-diaminopyridine is 1.8±0.1 g/cm3 . The boiling point is 352.7±37.0 °C at 760 mmHg . Unfortunately, the melting point is not available .科学的研究の応用
Application
4-Bromo-2,6-diaminopyridine has been used in the synthesis of Schiff bases of isatin derivatives .
Method of Application
The 2,6-diaminopyridine derivatives were prepared by the Sandmeyer method. The resultant Schiff bases were confirmed by various analytical techniques .
Results
The synthesized Schiff bases showed significant antibacterial activity against the tested strain of bacteria. A few compounds also exhibited antifungal activity .
Bioactive Ligands and Chemosensors
Application
4-Bromo-2,6-diaminopyridine has been used in the synthesis of Schiff bases of pyridine derivatives, which have potential as bioactive ligands and chemosensors .
Method of Application
A Schiff base was derived from 2,6-diaminopyridine and salicylaldehyde by microwave irradiation. This Schiff base can form complexes with transition metal ions such as Co +2, Ni +2, Cu +2, Zn +2 and Cd +2 .
Results
These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions. They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. and considered as a versatile pharmacophore group .
Proteomics Research
Application
4-Bromo-2,6-diaminopyridine is used as a biochemical for proteomics research .
Method of Application
The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted. It’s often used in the analysis of proteins and their functions .
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Application
4-Bromo-2,6-diaminopyridine has been used in the synthesis of imidazo[4,5-b]pyridine derivatives .
Method of Application
The synthesis of imidazo[4,5-b]pyridine derivatives often involves the use of 2,3-diaminopyridine, which can be obtained from 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The reducing agent is often hydrogen in the presence of palladium on carbon .
Results
Imidazo[4,5-b]pyridine derivatives have shown a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. They are also used in agriculture for the treatment of the shoots of broad-leaved plants and in the fight against rodents .
Safety And Hazards
The safety information for 4-Bromo-2,6-diaminopyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
4-bromopyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHPZYVKCDTIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465737 | |
| Record name | 4-Bromo-2,6-diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-diaminopyridine | |
CAS RN |
329974-09-6 | |
| Record name | 4-Bromo-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329974-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-diaminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




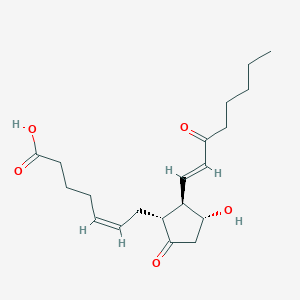
![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)



